REACTION_CXSMILES
|
[O:1]1C=CN=[C:2]1[C:6]1C=CC(O)=CC=1.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2[O:22][C:23]([CH3:27])=[C:24]([CH3:26])[N:25]=2)=[CH:17][CH:16]=1.C([O:32]C)(C)(C)C>[Zn]>[CH3:13][O:14][C:15]1[CH:16]=[CH:17][C:18]([C:21]2[O:22][C:23]([CH3:27])=[C:24]([C:26]([O:1][CH2:2][CH3:6])=[O:32])[N:25]=2)=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1OC(=C(N1)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |